6-Oxocampestanol

Description

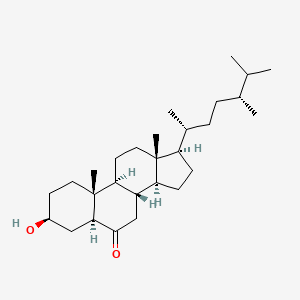

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

168113-32-4 |

|---|---|

Formule moléculaire |

C28H48O2 |

Poids moléculaire |

416.7 g/mol |

Nom IUPAC |

(3S,5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h17-25,29H,7-16H2,1-6H3/t18-,19-,20+,21+,22-,23+,24+,25-,27-,28-/m1/s1 |

Clé InChI |

NBJZGNFIZZWBOJ-JSHJXQBASA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |

SMILES isomérique |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canonique |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |

Synonymes |

6-oxocampestanol |

Origine du produit |

United States |

Research on Natural Occurrence and Endogenous Distribution of 6 Oxocampestanol

Identification and Confirmation in Model Plant Species

The definitive identification of 6-Oxocampestanol in plant tissues has been a crucial step in elucidating the brassinosteroid biosynthetic pathway. Research has primarily focused on model systems, including cell cultures and whole plants, to confirm its existence.

Catharanthus roseus Cell Cultures

Cell cultures of the Madagascar periwinkle, Catharanthus roseus, have served as a valuable tool for studying plant steroid metabolism. Through precursor administration experiments using deuterium-labeled compounds, researchers have successfully identified metabolites via gas chromatography-mass spectrometry (GC-MS). In these studies, [2H6]cathasterone was identified as a metabolite of administered [2H6]this compound, confirming the presence and metabolic conversion of this compound within these cultured cells. nih.gov This work has been instrumental in establishing the early C6-oxidation pathway of brassinosteroid biosynthesis.

Arabidopsis thaliana Seedlings

The model plant Arabidopsis thaliana has been extensively studied to understand brassinosteroid biosynthesis and signaling. While direct isolation and structural elucidation of this compound from Arabidopsis seedlings is not prominently detailed in initial reports, its presence is strongly inferred through the development and application of sophisticated analytical methods. Specifically, quantitative analysis of sterols and brassinosteroids in Arabidopsis seedlings utilizes deuterium-labeled internal standards, including [2H6]this compound. The use of this labeled standard in GC-MS-based quantification protocols for calculating the endogenous levels of the compound inherently confirms its natural occurrence in these seedlings.

Comparative Analysis Across Plant Taxa

While in-depth studies have confirmed this compound in Catharanthus roseus and Arabidopsis thaliana, comprehensive comparative analyses across a wide range of plant taxa are not extensively documented in readily available literature. Research has often focused on the broader brassinosteroid profiles in various species. For instance, studies in pea and tomato have identified various brassinosteroids, suggesting common biosynthetic pathways with Arabidopsis. However, specific quantitative data for this compound across a diverse array of plant families remains an area for further investigation. The general conservation of the brassinosteroid biosynthetic pathway across higher plants suggests that this compound is likely a common, albeit low-abundance, intermediate in many species.

Quantitative Analysis of Endogenous Levels in Research Contexts

Understanding the endogenous concentrations of this compound is critical for comprehending its role and regulation within the brassinosteroid biosynthetic grid.

Fluctuation of Levels During Growth Stages

Detailed quantitative data illustrating the fluctuation of this compound levels during specific growth stages of Catharanthus roseus or Arabidopsis thaliana are not extensively published. Brassinosteroid levels are known to be tightly regulated and vary between different tissues and developmental stages, with higher concentrations typically found in young, growing tissues. While methods for the quantification of this compound exist, specific studies tracking its concentration from germination to maturity in these model organisms are not yet available in the public domain.

Comparison of this compound Pool Sizes Relative to Other Brassinosteroid Precursors

Below is an interactive table summarizing the endogenous levels of this compound and related precursors as identified in research contexts.

| Compound | Plant Species | Tissue/Culture Type | Endogenous Level (ng/g FW) | Reference |

| This compound | Arabidopsis thaliana | Seedlings | Not explicitly quantified in available literature, but methodology for its quantification is established. | |

| Campestanol (B1668247) | Arabidopsis thaliana | Seedlings | ~500 | |

| Campesterol (B1663852) | Arabidopsis thaliana | Seedlings | ~20,000 | |

| 6-Deoxocathasterone (B1256893) | Arabidopsis thaliana | Seedlings | ~5 | |

| 6-Deoxocastasterone (B1254736) | Arabidopsis thaliana | Seedlings | Quantitatively a major BR | |

| 6-Deoxotyphasterol (B1256803) | Arabidopsis thaliana | Seedlings | Quantitatively a major BR |

Biosynthetic Pathways and Enzymatic Transformations Involving 6 Oxocampestanol

Elucidation of the Early C6-Oxidation Pathway of Brassinosteroid Biosynthesis

The early C6-oxidation pathway is characterized by the oxidation of the B-ring at the C6 position early in the biosynthetic sequence, prior to modifications of the side chain. tandfonline.comnih.gov This pathway has been primarily elucidated through feeding experiments with isotope-labeled substrates in plant cell cultures, particularly from Catharanthus roseus, and through the analysis of BR-deficient mutants. tandfonline.comnih.gov

Conversion from Campestanol (B1668247)

The initial step of the early C6-oxidation pathway involves the conversion of campestanol to 6-oxocampestanol. nih.govoup.com This transformation is a critical entry point into this specific biosynthetic route. frontiersin.org Metabolic studies using labeled campestanol in cultured cells of Catharanthus roseus have successfully identified this compound as a direct metabolite. tandfonline.com The conversion proceeds via a 6α-hydroxycampestanol intermediate. tandfonline.commpg.de While the specific enzyme responsible for the initial 6-oxidation of campestanol has been challenging to identify, it is known that this step is not catalyzed by the well-characterized BR-6-oxidases like CYP85A1 and CYP85A2. nih.gov

Metabolic experiments have demonstrated the conversion of campestanol to this compound in various plant systems, including Arabidopsis thaliana, Nicotiana tabacum, and cultured Catharanthus roseus cells. nih.gov

Subsequent Conversion to Cathasterone (B1253943) and Downstream Brassinosteroids

Following its formation, this compound serves as a substrate for further enzymatic modifications that lead to the production of biologically active brassinosteroids.

The conversion of this compound to teasterone (B1253636) requires the introduction of vicinal hydroxyl groups at the C22 and C23 positions of the side chain. tandfonline.com The key intermediate in this process is cathasterone, which is (22S,24R)-3β,22-dihydroxy-5α-ergostan-6-one. tandfonline.com The formation of cathasterone from this compound involves a C22α-hydroxylation reaction. frontiersin.orgkegg.jp This step is catalyzed by a C22α-hydroxylase, an enzyme belonging to the cytochrome P450 family. frontiersin.orgplos.org Subsequent C23-hydroxylation of cathasterone then yields teasterone. tandfonline.comnih.gov

The biosynthetic sequence is as follows: this compound is converted to cathasterone, which is then transformed into teasterone. nih.govtandfonline.com Teasterone is further metabolized through a series of reactions to produce other downstream brassinosteroids such as 3-dehydroteasterone (B1255623), typhasterol (B1251266), and ultimately castasterone (B119632). nih.govmpg.de

Despite the established pathway, the direct enzymatic conversion of this compound to cathasterone has been difficult to demonstrate experimentally. tandfonline.comnih.gov While feeding experiments with labeled this compound have resulted in the identification of labeled cathasterone, the efficiency of this conversion appears to be low. tandfonline.comnih.gov This suggests that the C22-hydroxylation of this compound might be a rate-limiting step in the early C6-oxidation pathway. mpg.de

Furthermore, studies have shown that the enzyme DWF4 (CYP90B1), a known C22-hydroxylase, can hydroxylate campestanol but not this compound. nih.govresearchgate.net This indicates that a different, yet-to-be-fully-characterized C22-hydroxylase is likely responsible for this specific conversion. The low endogenous levels of cathasterone compared to this compound in plant tissues further support the idea that this conversion is tightly regulated or less efficient. mpg.detandfonline.com Additionally, the presence of cathasterone itself has not been demonstrated in many plant species, raising questions about the universal prevalence of this specific step. nih.govresearchgate.net

Interplay and Branch Points with Alternative Brassinosteroid Biosynthesis Pathways

The early C6-oxidation pathway does not operate in isolation. It is part of a larger, interconnected metabolic grid that includes the late C6-oxidation pathway. researchgate.net

Connections to the Late C6-Oxidation Pathway

The late C6-oxidation pathway is characterized by modifications to the side chain occurring before the C6-oxidation of the B-ring. tandfonline.comfrontiersin.org In this pathway, campestanol is first converted to 6-deoxocathasterone (B1256893). nih.govoup.com

A key finding is that enzymes known as BR-6-oxidases, such as those encoded by the tomato Dwarf gene and its Arabidopsis ortholog AtBR6ox, can catalyze the C6-oxidation of several intermediates in the late C6-oxidation pathway. nih.gov For example, these enzymes can convert 6-deoxoteasterone (B1247444) to teasterone, 6-deoxotyphasterol (B1256803) to typhasterol, and 6-deoxocastasterone (B1254736) to castasterone. nih.gov This demonstrates that intermediates from the late C6-oxidation pathway can be shunted into the early C6-oxidation pathway at multiple points. nih.gov

This metabolic grid structure suggests a high degree of flexibility in brassinosteroid biosynthesis. nih.gov However, evidence also suggests that in many plants, including Arabidopsis, the late C6-oxidation pathway is the predominant route for brassinosteroid synthesis under normal light conditions. nih.govnih.gov The early C6-oxidation pathway may play a more significant role under specific conditions, such as in the dark. nih.gov The accumulation of 6-deoxo intermediates over their 6-oxo counterparts in many plant species further supports the prominence of the late C6-oxidation pathway. nih.govmpg.de

Early C22-Oxidation Pathway Considerations

The early C-22 oxidation pathway represents a significant branch in brassinosteroid biosynthesis that is independent of campestanol. genome.jpfrontiersin.org This pathway begins with the C-22 hydroxylation of campesterol (B1663852), catalyzed by the cytochrome P450 enzyme DWF4/CYP90B1, to produce (22S)-22-hydroxycampesterol (22-OHCR). tandfonline.comnih.gov Subsequent metabolic steps convert 22-OHCR into (22S,24R)-22-hydroxyergost-4-en-3-one (22-OH-4-en-3-one) and then to (22S,24R)-22-hydroxy-5α-ergostan-3-one (22-OH-3-one). nih.gov This sequence ultimately yields 6-deoxocathasterone (6-deoxoCT). frontiersin.orgnih.gov

The existence of this pathway is substantiated by metabolic experiments in Catharanthus roseus cells and Arabidopsis seedlings, where deuterium-labeled 22-OHCR was converted into downstream intermediates of this route. nih.gov A critical feature of this pathway is that it entirely bypasses the formation of campestanol and its subsequent oxidation product, this compound. frontiersin.orgnih.gov The enzyme DET2, a steroid 5α-reductase, acts on 22-OH-4-en-3-one to produce 22-OH-3-one within this pathway, a step that is defective in the det2 mutant of Arabidopsis. nih.gov This pathway eventually merges with the late C-6 oxidation pathway for the final steps toward producing active brassinosteroids. researchgate.net

Enzymology of this compound Biosynthesis and Metabolism

Identification and Characterization of Oxidoreductases and Hydroxylases

The biosynthesis and metabolism of brassinosteroids, including intermediates like this compound, are catalyzed by a series of oxidoreductases and hydroxylases. nih.gov A majority of these critical oxidation and hydroxylation steps are performed by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org These enzymes are responsible for incorporating oxygen atoms into phytosterol precursors to create the highly oxidized structures characteristic of brassinosteroids. oup.com In addition to P450s, other enzymes like DET2, which is homologous to mammalian steroid 5α-reductases, play key roles in reduction reactions within the pathway. nih.gov

| Enzyme Family | General Function | Example | Reference |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation and oxidation reactions | DWF4/CYP90B1, CYP85A1, CYP85A2 | nih.govfrontiersin.org |

| Steroid 5α-Reductases | Catalyze reduction of a double bond | DET2 | nih.gov |

| Flavin-dependent Oxidoreductases | Catalyze reduction reactions | DWF1 | oup.com |

Enzyme Activity and Regulation of Biosynthetic Flux

The direction of the biosynthetic flux is also determined by enzyme availability and substrate affinity. tandfonline.com In Arabidopsis, the flux is predominantly directed through the early C-22 oxidation pathway because the initial enzyme, DWF4, has a higher affinity for campesterol than for campestanol. mdpi.com Furthermore, environmental signals such as light can influence which pathway is more active; for instance, the late C-6 oxidation pathway appears to be more prominent during light-grown conditions (photomorphogenesis). mdpi.comfrontiersin.org This suggests a complex regulatory network that adjusts brassinosteroid production based on developmental and environmental cues.

Insights from Enzyme Heterologous Expression Studies

Heterologous expression systems have been indispensable tools for the functional characterization of enzymes involved in the brassinosteroid (BR) biosynthetic pathway. nih.gov By expressing plant genes in hosts like yeast (Saccharomyces cerevisiae) or insect cells, researchers can perform in vitro enzymatic assays to directly determine the specific reactions catalyzed by individual proteins, overcoming the challenges posed by the low abundance of BRs in plants and the complexity of their metabolic grids. nih.govjst.go.jp These studies have provided critical, though sometimes surprising, insights into the formation and subsequent transformation of this compound.

A primary focus of these investigations has been the cytochrome P450 (P450) monooxygenases, which are responsible for the numerous oxidation and hydroxylation steps in BR biosynthesis. nih.govjst.go.jp Initial hypotheses pointed towards the CYP85A subfamily of P450s as the enzymes responsible for the C-6 oxidation of campestanol to form this compound, a key step in the "early C-6 oxidation pathway". jst.go.jpfrontiersin.org However, data from heterologous expression studies have challenged this assumption.

Table 1: Functional Analysis of CYP85A Enzymes via Yeast Heterologous Expression

| Enzyme | Expression System | Tested Substrate | Observed Product | Conclusion on this compound Formation | Reference |

|---|---|---|---|---|---|

| Arabidopsis CYP85A1 (BR6ox1) | Saccharomyces cerevisiae | Campestanol (CN) | No conversion | Does not catalyze CN to this compound | jst.go.jpnih.gov |

| Arabidopsis CYP85A1 (BR6ox1) | Saccharomyces cerevisiae | 6-Deoxocastasterone (6-deoxoCS) | Castasterone (CS) | - | nih.govoup.com |

| Arabidopsis CYP85A2 (BR6ox2) | Saccharomyces cerevisiae | Campestanol (CN) | No conversion | Does not catalyze CN to this compound | nih.gov |

| Arabidopsis CYP85A2 (BR6ox2) | Saccharomyces cerevisiae | 6-Deoxocastasterone (6-deoxoCS) | Castasterone (CS) | - | oup.com |

| Tomato CYP85A1 (Dwarf) | Saccharomyces cerevisiae | 6-Deoxocastasterone (6-deoxoCS) | Castasterone (CS) | - | nih.gov |

While the enzyme that produces this compound remains elusive, heterologous expression has shed light on the enzymes that act upon its downstream derivatives. For instance, the conversion of this compound to cathasterone (CT) involves C-22 hydroxylation. Studies on other BR intermediates have identified CYP90B1 (DWF4) as a key C-22 hydroxylase. oup.com However, biochemical analysis of heterologously expressed CYP90B1 revealed that while it can 22-hydroxylate campestanol, it does not act on this compound. oup.com This suggests that the early C-6 oxidation pathway, which depends on this conversion, may be interrupted or less prominent in many plant tissues. oup.com The conversion of this compound to cathasterone has not been successfully demonstrated in feeding experiments or via heterologous systems, highlighting it as a potential bottleneck in the pathway. oup.comtandfonline.com

Other P450s in the BR pathway, such as CYP90C1 and CYP90D1, have also been characterized using baculovirus-insect cell expression systems. mpg.deresearchgate.net These enzymes were found to be C-23 hydroxylases, acting on various substrates in the BR network, but their direct interaction with this compound has not been a primary finding. mpg.de Their established roles are in converting intermediates like 6-deoxocathasterone and others, further downstream of this compound. mpg.de

Advanced Methodological Approaches in 6 Oxocampestanol Research

Analytical Strategies for Detection and Quantification

Accurate detection and quantification are foundational to understanding the role of 6-oxocampestanol. Given the typically low endogenous concentrations of brassinosteroids, highly sensitive analytical methods are required. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of brassinosteroids, including this compound. nih.govscielo.br This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. Prior to analysis, BRs are chemically derivatized to increase their volatility and thermal stability for GC analysis. mpg.de Common derivatization methods include conversion to methaneboronates or trimethylsilyl (B98337) ethers. mpg.de

In metabolic studies, GC-MS is crucial for identifying and quantifying bioconversion products. nih.gov For instance, after feeding a plant system with a labeled potential precursor, extracts are purified, derivatized, and analyzed by GC-MS to identify the resulting metabolites. nih.govresearchgate.net The mass spectrum of a metabolite provides a unique fragmentation pattern, or "fingerprint," that allows for its structural identification by comparison with authentic standards. nih.gov

To enhance sensitivity, especially for detecting trace-level compounds, Selected Ion Monitoring (GC-SIM) is employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. scielo.br This targeted approach significantly improves the signal-to-noise ratio, allowing for detection limits in the picogram range. scielo.br In studies of the brassinosteroid pathway, GC-SIM is routinely used to quantify endogenous levels of intermediates like 6-deoxocastasterone (B1254736) and to analyze the products of feeding experiments. nih.govscielo.br

Table 1: Application of GC-MS in Brassinosteroid Research

| Parameter | Description | Relevance to this compound Research | References |

|---|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | A primary analytical tool for separating and identifying brassinosteroid intermediates from complex plant extracts. | nih.govmdpi.com |

| Sample Preparation | Derivatization (e.g., as methaneboronate-trimethylsilyl derivatives) | Increases volatility and stability of BRs for gas-phase analysis, enabling their detection. | mpg.de |

| Detection Mode | Full Scan | Provides complete mass spectra for structural elucidation of unknown metabolites. | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | Offers high sensitivity and selectivity for quantifying known, low-abundance intermediates by monitoring characteristic ions. | scielo.br |

Isotope-labeled substrate feeding experiments are indispensable for mapping biosynthetic pathways and understanding metabolic flux. researchgate.netrsc.org In these experiments, a precursor molecule chemically synthesized with a stable isotope (like deuterium (B1214612), ²H, or carbon-13, ¹³C) is supplied to a biological system, such as cell cultures or whole plants. nih.govrsc.org The metabolic fate of the labeled precursor is then traced by analyzing the incorporation of the isotope into downstream intermediates and final products. mdpi.comnih.gov This approach has been fundamental in establishing the biosynthetic sequence from campesterol (B1663852) to brassinolide (B613842), including the positioning of this compound within this pathway. researchgate.netrsc.org

Deuterium (²H or D) labeling is a widely used strategy in brassinosteroid research. rsc.org Deuterium-labeled precursors, such as [²H₆]campesterol, are fed to plants or cell cultures, including mutants deficient in specific biosynthetic steps. researchgate.net The resulting metabolites are then extracted and analyzed, typically by GC-MS. The mass shift caused by the deuterium atoms allows for the unambiguous identification of metabolites derived from the supplied precursor, distinguishing them from the endogenous, unlabeled pool. researchgate.net

These experiments have been critical in confirming the roles of specific enzymes and intermediates. For example, feeding [²H₆]campesterol to the det2 mutant of Arabidopsis, which is deficient in steroid 5α-reductase, helped to pinpoint the specific enzymatic step that was blocked and to clarify the sequence of early biosynthetic reactions leading towards campestanol (B1668247), the precursor to this compound. researchgate.net Similarly, feeding deuterio-labeled intermediates to cultured cells of Catharanthus roseus was instrumental in establishing the early and late C6-oxidation pathways. nih.gov

While deuterium labeling is more common, carbon-13 (¹³C) labeling is also a powerful tool for elucidating metabolic pathways. researchgate.netnih.gov The principles are similar: a ¹³C-labeled substrate is introduced into the system, and the incorporation of ¹³C into downstream metabolites is monitored. mdpi.comd-nb.info This method offers the advantage that the carbon backbone of the molecule is labeled, which can provide detailed insights into the rearrangement and transfer of carbon atoms during biosynthesis. d-nb.info

In the context of plant steroid and phenylpropanoid biosynthesis, ¹³C-labeling experiments coupled with MS or NMR analysis can precisely map the flow of carbon through complex, branching pathways. d-nb.infosi.edu For brassinosteroids, the use of ¹³C-labeled precursors can help validate pathway connections and quantify the flux of intermediates through different branches of the network, providing a more dynamic picture of biosynthesis than static measurements of metabolite levels alone. researchgate.netnih.gov

Table 2: Isotope Labeling Strategies in Brassinosteroid Biosynthesis

| Isotope | Labeling Approach | Purpose | Key Findings | References |

|---|---|---|---|---|

| Deuterium (²H) | Feeding of ²H-labeled precursors (e.g., [²H₆]campesterol) to plants or cell cultures. | Tracing metabolic conversions and identifying pathway intermediates. | Elucidation of the brassinolide biosynthetic pathway, including the roles of C6-oxidation pathways. | nih.govresearchgate.netresearchgate.netrsc.org |

| Carbon-13 (¹³C) | Feeding of ¹³C-labeled precursors (e.g., [¹³C₆]-Phe for related pathways). | Elucidating pathway structure and quantifying metabolic flux. | Confirmation of biosynthetic routes and assessment of pathway dynamics. | researchgate.netnih.govd-nb.info |

Cell-free enzyme systems provide a powerful reductionist approach to study specific enzymatic reactions in the this compound pathway without the complexities of the cellular environment. nih.govmdpi.com These systems typically use crude cell extracts or purified enzymes to catalyze reactions in vitro. osti.gov This methodology is crucial for functionally characterizing enzymes, determining their substrate specificity, and identifying the direct products of their catalytic activity. mpg.de

To perform an in vitro bioconversion assay, a potential substrate (e.g., campestanol) is incubated with a preparation containing the enzyme of interest, such as a cytochrome P450 expressed in insect cells or yeast. mpg.de The reaction mixture must be supplemented with necessary cofactors, like NADPH for P450 enzymes. mpg.de After incubation, the reaction products are extracted, purified, and identified using techniques like GC-MS. mpg.de These assays have been instrumental in demonstrating the conversion of campestanol to this compound and the subsequent hydroxylation steps catalyzed by specific P450 enzymes, thereby confirming their precise roles in the brassinosteroid biosynthetic grid. mpg.deoup.com The open nature of cell-free systems allows for easy manipulation of reaction conditions and direct access to intermediates, facilitating the detailed study of individual biosynthetic steps. nih.govfrontiersin.org

Isotope-Labeled Substrate Feeding Experiments

Synthetic Methodologies for Research Probes

The synthesis of research probes, including isotopically labeled standards and pathway intermediates, is fundamental to the advanced study of this compound. research-solution.com The chemical synthesis of deuterium- or carbon-labeled brassinosteroids is a complex, multi-step process that requires precise stereochemical control. rsc.org These labeled compounds serve as essential tools for metabolic feeding experiments and as internal standards for accurate quantification in mass spectrometry. rsc.orgnih.gov The availability of synthetic this compound and its related precursors and downstream metabolites has been a prerequisite for confirming their identity in plant extracts and for performing the in vitro enzyme assays that have defined the pathway. mpg.deresearchgate.net Modular synthesis approaches, where complex molecules are built from simpler, versatile building blocks, have been explored for creating diverse chemical probes to study biological systems, a strategy applicable to the brassinosteroid field. frontiersin.org

Chemical Synthesis of Labeled this compound and its Analogs

The elucidation of the brassinosteroid biosynthetic pathway heavily relies on feeding experiments with isotopically labeled substrates. The chemical synthesis of these labeled compounds is therefore a cornerstone of BR research.

Detailed Research Findings: The synthesis of labeled this compound, particularly with deuterium (²H), has been instrumental. For instance, feeding experiments using [26,28-²H₆]this compound in cultured Catharanthus roseus cells were conducted to trace its metabolic fate. tandfonline.com While these specific experiments did not detect the direct conversion to cathasterone (B1253943), they were crucial in identifying endogenous cathasterone and understanding the metabolic flow of the pathway. tandfonline.com The inability to detect the immediate conversion product highlighted that the step from this compound to cathasterone is a rate-limiting one in brassinosteroid biosynthesis. tandfonline.com

The general biosynthetic pathway proposes that campesterol is converted to campestanol, which is then oxidized to form this compound. scholaris.caresearchgate.net Precursor feeding experiments using ¹⁴C-labeled campesterol have been used to identify the early biosynthetic intermediates up to this compound. mpg.de

The synthesis of analogs is also critical for structure-activity relationship studies. An efficient synthetic route has been developed for the 3β-hydroxy-6-oxo moiety, which is a key structural feature of this compound and related compounds like laxogenin (B1674596) and teasterone (B1253636). semanticscholar.org This involves a sequence of tosylation, oxidative hydroboration, and selective reduction steps, demonstrating the chemical strategies available to create analogs for biological testing. semanticscholar.org

Table 1: Key Steps in Labeled Brassinosteroid Synthesis and Application

| Labeled Compound/Precursor | Isotope | Application/Finding | Reference(s) |

| [26,28-²H₆]this compound | Deuterium (²H) | Used in feeding experiments in Catharanthus roseus to trace metabolic conversion. | tandfonline.com |

| ¹⁴C-Campesterol | Carbon-14 (¹⁴C) | Used in precursor feeding experiments to identify early pathway intermediates including this compound. | mpg.de |

| [²H₆]Campesterol | Deuterium (²H) | Used to demonstrate that det2 mutants are deficient in converting campesterol to campestanol. | researchgate.net |

| Deuterated Teasterone | Deuterium (²H) | Used to establish the synthetic sequence from teasterone to brassinolide. | mpg.de |

Enzymatic Synthesis Approaches for Specific Isomers or Derivatives

Enzymatic synthesis offers high specificity for producing particular isomers or derivatives of brassinosteroids. The use of isolated enzymes or cell-free systems allows for the precise study of individual biosynthetic steps.

Detailed Research Findings: The conversion of this compound to its downstream derivative, cathasterone, is a critical hydroxylation step. This reaction is catalyzed by cytochrome P450 (CYP) enzymes. tandfonline.com While early studies with cultured cells struggled to observe this conversion directly due to its rate-limiting nature, the enzymes responsible have since been identified. tandfonline.com Specifically, BR 6-oxidases like CYP85A1 and CYP85A2 are known to catalyze C-6 oxidation steps in the BR pathway. nih.gov

Research using cell-free enzyme solutions from tomato (Lycopersicon esculentum) seedlings has been pivotal. These systems have demonstrated the ability to catalyze various steps in the BR pathway. nih.gov For example, heterologously expressed CYP85A1 from Arabidopsis was shown to mediate the C-6 oxidation of 6-deoxo-28-norcastasterone (B1488181) to 28-norcastasterone, a reaction analogous to the conversion of 6-deoxocastasterone to castasterone (B119632). nih.gov The same reaction was catalyzed by enzyme solutions from wild-type tomato but not from a dwarf mutant with a defective CYP85 gene, confirming the enzyme's role. nih.gov These findings strongly suggest that CYP85 enzymes are responsible for the oxidation steps that metabolize compounds structurally similar to this compound.

Table 2: Enzymes Involved in the Synthesis of this compound Derivatives

| Enzyme/Enzyme System | Substrate (or related) | Product (or related) | Plant Source | Reference(s) |

| Cytochrome P450 (unspecified) | This compound | Cathasterone | Catharanthus roseus | tandfonline.com |

| CYP85A1 / CYP85A2 (BR 6-oxidases) | 6-deoxoTE, 6-deoxo-3-DHT, 6-deoxoTY | Teasterone (TE), 3-Dehydroteasterone (B1255623) (3-DHT), Typhasterol (B1251266) (TY) | Arabidopsis thaliana | nih.gov |

| CYP85 | 6-deoxo-28-norcastasterone | 28-norcastasterone | Tomato | nih.gov |

| Arabidopsis enzyme extracts | Cholestanol | 6-Oxocholestanol | Arabidopsis thaliana | nih.gov |

Genetic Engineering and CRISPR-Cas Systems for Pathway Manipulation (Implied by mutant studies)

The identification of genes in the brassinosteroid pathway through the study of mutants has laid the groundwork for targeted genetic engineering. Modern tools like CRISPR-Cas systems now allow for precise manipulation of these genes to alter BR metabolism.

Detailed Research Findings: The study of BR-deficient mutants has been fundamental to understanding the function of each step in the biosynthetic pathway. frontiersin.org For example, Arabidopsis mutants like det2 and dwf4 show characteristic dwarf phenotypes because they are blocked in early BR biosynthesis steps. researchgate.netnih.gov The det2 mutant is deficient in the 5α-reduction of campesterol precursors, leading to a massive reduction in campestanol levels, the immediate precursor to this compound. researchgate.netscielo.br

Crucially, the study of mutants has directly implicated specific genes in the metabolism of this compound. A double mutant of Arabidopsis lacking both the CYP85A1 and CYP85A2 genes was found to accumulate a significant amount of this compound. researchgate.net This provides direct genetic evidence that these two cytochrome P450 enzymes are responsible for the subsequent conversion of this compound in the pathway.

This knowledge, derived from mutant analysis, informs modern genetic engineering strategies. The CRISPR-Cas9 system has emerged as a powerful tool for making precise modifications to the plant genome. mdpi.comresearchgate.net Researchers can now target the very genes identified through mutant studies, such as CYP85A1 and CYP85A2, to manipulate the BR pathway. By creating targeted knockouts or edits in these genes, it is possible to control the levels of specific intermediates like this compound. oup.com This allows for fine-tuning plant architecture, stress tolerance, and yield, demonstrating a direct application of fundamental mutant research to crop improvement. researchgate.netoup.com

Mechanistic Role of 6 Oxocampestanol in Brassinosteroid Biological Function

Precursor Role in Signaling Cascade Activation (Indirect Link to Activity)

6-Oxocampestanol functions as a key precursor in the early C6-oxidation pathway of brassinosteroid biosynthesis. This pathway initiates with the reduction of campesterol (B1663852) to campestanol (B1668247), which is then oxidized at the C-6 position to form this compound nih.govnih.govbidd.group. Subsequently, this compound undergoes further transformations, leading to the formation of more advanced brassinosteroid intermediates. Specifically, this compound is converted to cathasterone (B1253943), a step that has been demonstrated in cultured Catharanthus roseus cells nih.govnih.gov. Cathasterone then proceeds through a series of hydroxylation and epimerization steps to produce teasterone (B1253636), typhasterol (B1251266), and ultimately castasterone (B119632) (CS), which is a direct precursor to the most biologically active brassinosteroid, brassinolide (B613842) (BL) nih.govnih.govbidd.group.

While this compound is an essential component of this biosynthetic route, it is considered an early precursor with limited direct biological activity in signaling cascade activation. Research indicates that early precursors, including this compound, are essentially inactive in various bioassays designed to measure brassinosteroid response. The biological activity significantly increases as the molecule is further modified along the pathway, with subsequent intermediates such as cathasterone, teasterone, castasterone, and brassinolide exhibiting progressively higher activity. This suggests that this compound's role in brassinosteroid signaling is indirect, serving as a necessary building block that must be enzymatically converted into more potent forms to elicit physiological responses.

Impact on Downstream Brassinosteroid Levels and Plant Development (Research Perspectives)

The impact of this compound on plant development is intrinsically linked to its role as a precursor to biologically active brassinosteroids. Since this compound itself exhibits low biological activity, its primary contribution to plant development is through its conversion into potent BRs like castasterone and brassinolide. These downstream compounds are well-established regulators of nearly all aspects of plant growth and development, including:

Cell elongation

Cell division

Root growth and development

Vascular differentiation

Reproductive development

Senescence

Responses to biotic and abiotic stresses

Studies on the relative biological activities of brassinosteroid intermediates highlight the increasing potency as the biosynthetic pathway progresses from this compound to brassinolide.

Table 1: Relative Biological Activity of Brassinosteroid Intermediates

| Compound | Relative Activity (Fold Increase from this compound) |

| This compound | 1 (Baseline) |

| Cathasterone | 500 |

| Teasterone | 20 |

| Castasterone | 12 |

| Brassinolide | 50 |

This data underscores that while this compound is a vital metabolic hub, its developmental impact is realized through its transformation into downstream, highly active brassinosteroids. Therefore, the presence and efficient conversion of this compound are critical for maintaining adequate levels of active BRs necessary for normal plant growth and development.

Future Research Directions and Open Questions

Regulation of 6-Oxocampestanol Pool Sizes and Biosynthetic Flux

Understanding how the cellular pool sizes of this compound are regulated and how its biosynthetic flux is controlled is crucial for comprehending brassinosteroid homeostasis. This compound serves as a key intermediate in the early C-6 oxidation pathway of BR biosynthesis. researchgate.netmpg.denih.gov Research has shown that the expression of genes encoding enzymes involved in its downstream metabolism, such as DWF4 (CYP90B1), is subject to intricate regulatory mechanisms. For example, DWF4 expression is negatively regulated by brassinosteroids themselves, indicating a feedback loop, and is positively regulated by TCP1, a transcription factor. nih.gov Additionally, jasmonate has been observed to down-regulate DWF4, influencing root growth. nih.gov Further studies are needed to identify other transcriptional, post-transcriptional, and post-translational regulatory mechanisms that govern the activity and abundance of enzymes leading to and from this compound. Investigating the interplay between this compound levels and various environmental cues or developmental signals would provide insights into how plants fine-tune their BR production. The relative inactivity of early precursors like this compound compared to later, more active BRs highlights the importance of tightly controlled flux through this intermediate. mpg.de

Functional Genomics and Proteomics of this compound-Related Pathways

The application of functional genomics and proteomics approaches will be instrumental in unraveling the complete network of genes, transcripts, and proteins associated with this compound metabolism. Functional genomics, which encompasses transcriptomics, proteomics, and epigenomics, aims to understand how the genome contributes to biological processes by examining gene regulation, transcription, and protein interactions. hee.nhs.uknih.gov Techniques such as DNA microarrays and mass spectrometry-based proteomics can be utilized to identify genes and proteins whose expression levels correlate with changes in this compound concentrations or with specific developmental stages and environmental conditions. nih.govtdl.org Genome-scale gene perturbation screens, including CRISPR and RNA interference (RNAi), could be employed to systematically identify novel genes or regulatory elements that influence this compound biosynthesis or its downstream conversion. nih.gov Furthermore, proteomic studies could identify post-translational modifications of enzymes involved in this compound metabolism, providing insights into their activation, stability, and subcellular localization.

Comparative Biosynthetic Studies Across Diverse Plant Lineages

Brassinosteroids are ubiquitous in the plant kingdom, found in green algae, mosses, gymnosperms, and angiosperms. nih.gov However, the precise biosynthetic pathways and the relative importance of specific intermediates, including this compound, may vary across different plant lineages. While Arabidopsis thaliana has served as a primary model for BR research, knowledge in other species, particularly economically important cereal crops like maize and rice, is less comprehensive. nih.gov Comparative biosynthetic studies are essential to identify conserved and diversified functions of BR-related genes and pathways. nih.govfrontiersin.org For instance, differences in the most active brassinosteroid end-products between monocots (e.g., castasterone (B119632) in rice) and dicots (e.g., brassinolide) suggest potential variations in the preceding steps, which could involve this compound. nih.gov Comparative genomics and phylogenetic analyses of enzyme families involved in this compound synthesis and metabolism will reveal evolutionary adaptations and lineage-specific pathway modifications, guiding targeted research and potential crop improvement strategies. nih.govfrontiersin.org

Development of Novel Research Tools and Analytical Methods

Advancements in analytical chemistry and the development of novel research tools are critical for deepening our understanding of this compound. Current methods for detecting and quantifying brassinosteroids and their precursors often involve techniques like gas chromatography-selected ion monitoring (GC-SIM). psu.edu However, challenges remain in achieving high sensitivity and specificity for intermediates present at low concentrations or in complex biological matrices. Future efforts should focus on developing more robust, high-throughput, and non-invasive analytical methods for the precise quantification and spatial localization of this compound within plant tissues. This could involve leveraging advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) for metabolomics studies, which enable the detection of numerous small molecules simultaneously. agronomyjournals.com Furthermore, the creation of genetically encoded biosensors or fluorescent reporters specific to this compound or its immediate metabolic steps would provide powerful tools for real-time monitoring of its dynamics in living plants.

Integration of Omics Data for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of this compound's role, it is imperative to integrate data from multiple omics platforms. Multi-omics approaches combine genomics, transcriptomics, proteomics, metabolomics, and epigenomics data to reveal complex biological mechanisms that are not discernible through single-omics studies. frontiersin.orgagronomyjournals.comnih.govnih.govfrontiersin.orgmdpi.com For this compound, this would involve correlating its metabolomic profiles with the expression patterns of genes (transcriptomics) and the abundance and activity of proteins (proteomics) involved in its synthesis, conversion, and regulation. Such integration can help construct comprehensive regulatory networks, identify key nodes, and bridge the gap between genetic information and observable phenotypes. agronomyjournals.comnih.govmdpi.com While challenges exist in integrating heterogeneous datasets, advanced computational tools and machine learning approaches are continuously being developed to address these complexities and derive actionable insights into the intricate interplay of molecules in plant systems. mdpi.com

Note on Data Tables: Given the nature of this section, "," the content primarily discusses conceptual gaps, proposed studies, and methodological approaches rather than presenting specific numerical or categorical data that would be suitable for interactive data tables. Therefore, no data tables are included in this section.

Q & A

Q. What is the role of 6-Oxocampestanol in brassinosteroid biosynthesis, and how is it experimentally validated?

- Methodological Answer : this compound is a key intermediate in the early C-6 oxidation pathway of brassinosteroid biosynthesis. It is formed via the oxidation of 6α-hydroxycampestanol by cytochrome P450 enzymes (e.g., CYP90C1/D1) . Experimental validation involves isotopic labeling studies and mutant analysis (e.g., Arabidopsis det2 mutants) to track its conversion to cathasterone and subsequent intermediates . Techniques like LC-MS and NMR are critical for structural confirmation and pathway mapping .

Q. What standard analytical methods are used to detect and quantify this compound in plant tissues?

- Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity . Gas chromatography (GC-MS) may be used for volatile derivatives, while thin-layer chromatography (TLC) with specific staining (e.g., sulfuric acid) provides preliminary qualitative data. Internal standards (e.g., deuterated analogs) are essential for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in the proposed biosynthetic pathways involving this compound (e.g., early vs. late C-6 oxidation pathways)?

- Methodological Answer : Pathway discrepancies arise from tissue-specific enzyme expression (e.g., CYP90C1/D1 in early C-6 oxidation vs. CYP85A1/2 in late pathways). To resolve these:

Use in vitro enzyme assays with purified proteins to compare substrate specificity .

Conduct RNAi silencing or CRISPR knockouts (e.g., cyp90c1/d1 mutants) to observe pathway disruptions .

Combine radiolabeled this compound with time-course metabolic profiling to track flux .

Q. What experimental designs are optimal for studying the kinetic parameters of enzymes catalyzing this compound conversion (e.g., CYP90B1/DWF4)?

- Methodological Answer :

Enzyme Purification : Heterologously express CYP90B1 in yeast or E. coli for kinetic studies .

Substrate Titration : Vary this compound concentrations under controlled NADPH and O₂ levels to calculate and .

Inhibitor Screening : Test brassinazole derivatives to assess competitive inhibition .

Structural Analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-substrate binding conformations .

Q. How do structural modifications to this compound (e.g., C-22/C-23 hydroxylation) impact its biological activity in brassinosteroid signaling?

- Methodological Answer :

- Synthetic Analogs : Chemically synthesize this compound derivatives with modified side chains (e.g., C-22 hydroxylation) and test bioactivity via hypocotyl elongation assays in Arabidopsis .

- Receptor Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to BRI1 receptor kinases .

- Transcriptomics : Compare gene expression profiles (e.g., CPD, DWF4) in plants treated with native vs. modified this compound .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Fit data to sigmoidal curves (e.g., four-parameter logistic model) to estimate EC₅₀ values .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Include negative controls (e.g., brassinosteroid-deficient mutants) to validate specificity .

Q. How can researchers ensure reproducibility in this compound pathway studies across different plant models?

- Methodological Answer :

Standardized Growth Conditions : Control light, temperature, and hormone treatments to minimize environmental variability .

Cross-Species Validation : Replicate key experiments in Arabidopsis, rice, and tomato to assess pathway conservation .

Data Sharing : Deposit raw LC-MS/MS datasets and enzyme kinetics in public repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.